(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
The compound "(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate" features a complex hybrid structure combining benzofuran, indole, and cinnamate moieties. Its (2E)-configuration at both the benzofuran and cinnamate positions suggests stereochemical rigidity, which may influence biological activity. The indole group, a common motif in bioactive natural products (e.g., serotonin, tryptophan derivatives), and the α,β-unsaturated ketone in the benzofuran system could confer reactivity or binding affinity to biological targets.
Properties
Molecular Formula |
C28H21NO4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H21NO4/c1-18-24(32-26(30)15-12-19-8-4-3-5-9-19)14-13-22-27(31)25(33-28(18)22)16-20-17-29(2)23-11-7-6-10-21(20)23/h3-17H,1-2H3/b15-12+,25-16+ |
InChI Key |
OVYJDMMALFZLBV-KHSOTRJGSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Benzofuran Ring: This involves cyclization reactions, often starting from ortho-hydroxyaryl ketones.
Coupling of the Indole and Benzofuran Units: This step may involve Wittig or Horner-Wadsworth-Emmons reactions to form the exocyclic double bond.
Esterification: The final step involves esterification to introduce the phenylprop-2-enoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
The compound’s indole moiety is of particular interest in medicinal chemistry for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry
In materials science, the compound can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and phenylpropene units can participate in electron transfer processes. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Biological Activity
The compound (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule with potential biological activities. Its structure incorporates elements from benzofuran and indole derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 415.5 g/mol. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It might interact with various receptors, modulating signaling pathways that regulate cellular functions.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| Benzofuran derivative A | 20 | 40 |
| Benzofuran derivative B | 30 | 50 |
| Target compound | TBD | TBD |
These findings suggest that the target compound may also possess significant antimicrobial activity, warranting further investigation.
Anticancer Potential
The indole and benzofuran moieties are known for their anticancer properties. Studies have demonstrated that compounds containing these structures can induce apoptosis in cancer cells and inhibit tumor growth. For example:
- Case Study : A study on related indole derivatives showed an IC50 value of 15 µM against breast cancer cells, indicating potent anticancer activity.
Research Findings
Several research articles have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:
- Antibacterial Studies : A review highlighted the synthesis of various benzofuran derivatives and their antibacterial activities against resistant strains like MRSA and E. coli .
- Antioxidant Properties : Research has shown that benzofuran derivatives exhibit antioxidant activity, which could contribute to their protective effects in various diseases .
- Structure–Activity Relationship (SAR) : Understanding how modifications to the benzofuran or indole structures affect biological activity is crucial for drug development .
Comparison with Similar Compounds
Structural Analogues from Natural Sources
highlights bioactive compounds isolated from Amanita hemibaphasubsp. javanica, including fatty acid derivatives and steroids. While the target compound lacks a steroid backbone, its indole moiety aligns with natural indole alkaloids known for antimicrobial and anti-inflammatory properties. For example:
The indole group in the target compound may mimic the bioactive regions of natural indoles, but the absence of a steroid framework or polar functional groups (e.g., hydroxyls) could limit its antibacterial efficacy compared to Compound 4 .
Chirality and Stereochemical Considerations
The (2E)-configuration of the target compound underscores the importance of stereochemistry in molecular interactions. references Pasteur’s foundational work on tartaric acid chirality, emphasizing that 3D configuration critically affects bioactivity .
Methodological Insights for Comparative Analysis
Structural Elucidation Tools
Crystallographic software like SHELX () and ORTEP-3 () are critical for determining molecular configurations. These tools enable precise comparisons of bond lengths, angles, and torsion angles between the target compound and analogues . For example, SHELXL’s refinement capabilities could validate the (2E)-configuration, ensuring structural accuracy for activity comparisons.
Bioactivity Profiling
employs antibacterial assays against H. pylori, a methodology applicable to the target compound. However, without empirical data, this remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
